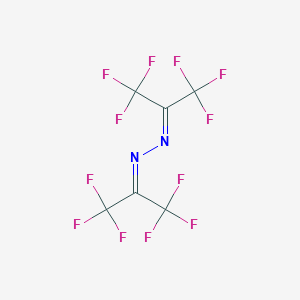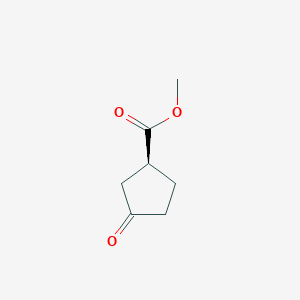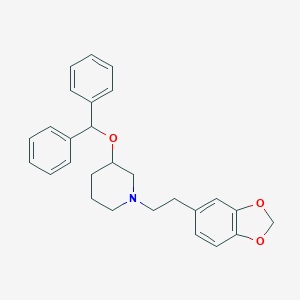
Hexafluoroacétone azine
Vue d'ensemble
Description
Hexafluoroacetone azine is a chemical compound with the molecular formula (CF₃)₂C=NN=C(CF₃)₂. It is known for its high reactivity and is used in various chemical synthesis processes. The compound is characterized by its unique structure, which includes two trifluoromethyl groups attached to a central azine linkage.
Applications De Recherche Scientifique
Hexafluoroacetone azine is used in various scientific research applications, including:
Synthesis of Fluorinated Heterocycles: It is employed in (3+2)-cycloaddition reactions to synthesize fluorinated heterocycles.
Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules.
Material Science: Used in the development of advanced materials with unique properties.
Mécanisme D'action
Target of Action
Hexafluoroacetone (HFA) is a chemical compound with the formula (CF3)2CO . It is structurally similar to acetone, but its reactivity is markedly different
Mode of Action
It’s known that hexafluoroacetone is a highly reactive compound . It’s likely that Hexafluoroacetone azine shares similar reactivity, interacting with its targets in a unique manner due to its structural similarity to Hexafluoroacetone.
Biochemical Pathways
Hexafluoroacetone has been used in the synthesis of hexafluoroisopropanol and sevoflurane, an inhalation anesthetic drug . It’s plausible that Hexafluoroacetone azine may also be involved in similar biochemical pathways.
Pharmacokinetics
It’s known that hexafluoroacetone is a colorless, toxic, and highly reactive gas . These properties may influence the pharmacokinetics of Hexafluoroacetone azine.
Action Environment
Hexafluoroacetone is a colorless, toxic, and highly reactive gas . At ambient temperatures, it is likely to generate a considerable amount of vapor . It’s plausible that these properties may influence the action, efficacy, and stability of Hexafluoroacetone azine in different environments.
Analyse Biochimique
Biochemical Properties
Hexafluoroacetone azine plays a significant role in biochemical reactions due to its highly reactive nature. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with nucleophiles, where hexafluoroacetone azine acts as an electrophile. This interaction is crucial in the formation of covalent bonds with biomolecules, which can alter their structure and function. Additionally, hexafluoroacetone azine can form hydrates in the presence of water, which further influences its reactivity and interactions with other biomolecules .
Cellular Effects
Hexafluoroacetone azine has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, hexafluoroacetone azine can inhibit certain enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular metabolism. Moreover, its interaction with cellular proteins can affect gene expression by modifying transcription factors or other regulatory proteins .
Molecular Mechanism
The molecular mechanism of hexafluoroacetone azine involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to inhibition or activation of their functions. For example, hexafluoroacetone azine can inhibit enzymes by forming covalent bonds with their active sites, preventing substrate binding and catalysis. Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to alterations in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hexafluoroacetone azine can change over time due to its stability and degradation. Studies have shown that hexafluoroacetone azine is relatively stable under controlled conditions, but it can degrade over time, especially in the presence of water or other reactive substances. Long-term exposure to hexafluoroacetone azine can lead to cumulative effects on cellular function, including changes in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of hexafluoroacetone azine vary with different dosages in animal models. At low doses, hexafluoroacetone azine may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxic or adverse effects have been observed at high doses, including cellular damage and disruption of normal cellular processes. These effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
Hexafluoroacetone azine is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux by inhibiting or activating specific enzymes, leading to changes in the levels of metabolites. For example, hexafluoroacetone azine can inhibit enzymes involved in glycolysis or the citric acid cycle, resulting in altered energy production and metabolic balance .
Transport and Distribution
Within cells and tissues, hexafluoroacetone azine is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments. For instance, hexafluoroacetone azine may be transported into the mitochondria, where it can influence mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of hexafluoroacetone azine is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its effects on cellular processes. The localization of hexafluoroacetone azine can also affect its activity and function, as it may interact with different biomolecules in various subcellular environments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexafluoroacetone azine can be synthesized through the reaction of hexafluoroacetone with hydrazine. The reaction typically occurs under controlled conditions to ensure the formation of the desired azine product. The general reaction is as follows: [ (CF₃)₂CO + N₂H₄ \rightarrow (CF₃)₂C=NN=C(CF₃)₂ + H₂O ]
Industrial Production Methods: In industrial settings, the production of hexafluoroacetone azine involves continuous flow systems that employ micro packed-bed reactors filled with Lewis acid catalysts. This method optimizes the reaction conditions to achieve high conversion rates and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: Hexafluoroacetone azine undergoes various types of chemical reactions, including:
Addition Reactions: It reacts with ethylene, propene, and but-1-ene to form 1,5-diazabicyclo[3.3.0]octanes.
Photochemical Reactions: Under photochemical conditions, it reacts with olefins to produce similar adducts.
Pyrolysis: The pyrolysis of its adducts with ethylene or propene yields 3,3,3-trifluoro-2-trifluoromethylpropene.
Common Reagents and Conditions:
Ethylene, Propene, and But-1-ene: Used in addition reactions at temperatures between 160-180°C.
Photochemical Conditions: Utilized for reactions with olefins.
Major Products:
1,5-Diazabicyclo[3.3.0]octanes: Formed from reactions with ethylene, propene, and but-1-ene.
3,3,3-Trifluoro-2-trifluoromethylpropene: Produced from the pyrolysis of adducts.
Comparaison Avec Des Composés Similaires
Hexafluoroacetone: Structurally similar but lacks the azine linkage.
Hexafluoroisopropanol: Another fluorinated compound used in organic synthesis.
Uniqueness: Hexafluoroacetone azine is unique due to its azine linkage, which imparts distinct reactivity compared to other fluorinated compounds. This makes it valuable in specific synthetic applications where such reactivity is desired.
Propriétés
IUPAC Name |
1,1,1,3,3,3-hexafluoro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylideneamino)propan-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F12N2/c7-3(8,9)1(4(10,11)12)19-20-2(5(13,14)15)6(16,17)18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLJMGDRBNZIIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NN=C(C(F)(F)F)C(F)(F)F)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408129 | |
| Record name | Hexafluoroacetone azine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1619-84-7 | |
| Record name | Hexafluoroacetone azine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexafluoroacetone azine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction mode of hexafluoroacetone azine with electron-rich olefins?
A1: Hexafluoroacetone azine primarily undergoes thermal reactions with electron-rich olefins to yield either 1,1-bis(trifluoromethyl)cyclopropanes or "criss-cross" addition products. []
Q2: What are "criss-cross" cycloaddition products, and how are they formed with hexafluoroacetone azine?
A2: "Criss-cross" cycloaddition involves two sequential 1,3-dipolar cycloaddition reactions. Initially, hexafluoroacetone azine reacts with one molecule of an olefin or alkyne to form an azomethine imine intermediate. This intermediate then reacts with a second molecule of the unsaturated compound, forming a bicyclic product. [, , , ]
Q3: Does hexafluoroacetone azine react with electron-deficient olefins or alkynes?
A3: Under comparable conditions, hexafluoroacetone azine does not react with electron-deficient olefins or alkynes. []
Q4: Can you provide an example of a specific reaction with hexafluoroacetone azine and its downstream products?
A4: Hexafluoroacetone azine reacts with acetylene to form 1,5-diazabicyclo[3.3.0]octa-2,6-diene. Upon pyrolysis, this adduct yields primarily hexafluoroethane and 3,3,3-trifluoropropyne, along with a small amount of 1,1,1,6,6,6-hexafluoro-2,5-bistrifluoromethylhexa-2,4-diene. []
Q5: How does hexafluoroacetone azine react with dienes?
A5: Reactions with dienes like buta-1,3-diene, cyclopentadiene, and norbornadiene proceed mainly through azomethine imine intermediates formed by 1,3-dipolar addition to one double bond of the diene. Except for the stable adduct with 2,3-dimethylbuta-1,3-diene, these intermediates further react with excess diene to form "criss-cross" adducts. []
Q6: What is the molecular formula and weight of hexafluoroacetone azine?
A6: The molecular formula of hexafluoroacetone azine is C6F12N2, and its molecular weight is 300.04 g/mol.
Q7: Are there any specific spectroscopic data available for hexafluoroacetone azine or its reaction products?
A7: Yes, various spectroscopic techniques like 1H NMR, 13C NMR, 19F NMR, IR, and mass spectrometry have been used to characterize hexafluoroacetone azine and its reaction products. [, , , , , ]
Q8: How does the structure of diolefins influence the solubility of polymers synthesized using hexafluoroacetone azine?
A8: The solubility of polymers containing 4,4,8,8-tetrakis(trifluoromethyl)-1,5-diazabicyclo[3.3.0]octan-2,6-diyl units, derived from the reaction of hexafluoroacetone azine with diolefins, is significantly influenced by the nature of the linking groups between these units. For instance, incorporating ester functionalities through the use of 1,6-heptadien-4-ol esters leads to polymers that exhibit complete solubility in common organic solvents. []
Q9: Does hexafluoroacetone azine act as a catalyst in any known reactions?
A9: While hexafluoroacetone azine is mainly known for its role as a reactant in cycloaddition reactions, its use as a catalyst is not well-documented in the provided research.
Q10: Have there been any computational studies on hexafluoroacetone azine?
A10: Yes, ab initio calculations have been employed to investigate the electron affinity and geometry of the hexafluoroacetone azine anion. These calculations revealed an adiabatic electron affinity close to 2 eV and a significant distortion in the geometry of the relaxed anion compared to the neutral molecule. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162129.png)








